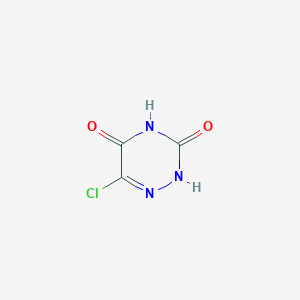

6-氯-1,2,4-三嗪-3,5(2H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

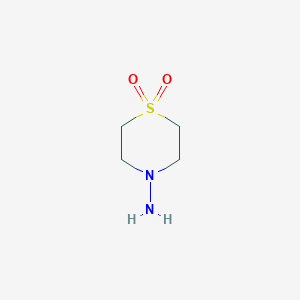

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that is part of the triazine and pyrimidine families. It is known for its ability to form cocrystals and engage in hydrogen and halogen bonding interactions, which are significant for its stabilization and crystal packing properties .

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in various studies. For instance, solid-supported chloro[1,3,5]triazine has been developed as a versatile synthetic auxiliary for the synthesis of amide libraries. This reagent showed promising results when linked to a polystyrene−poly(ethylene glycol) resin, facilitating the solution-phase synthesis of different amides and dipeptides . Additionally, a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been prepared, which are relevant for crystal engineering applications .

Molecular Structure Analysis

The molecular structure of triazine derivatives has been studied through various methods, including X-ray crystallography. For example, the structure of a 4,6-diamino-1,3,5-triazine derivative was determined in the solid state and found to be stabilized by intra and intermolecular hydrogen bonds . Another study reported the crystal structure of a triazine dione methanol solvate, revealing that the heterocyclic ring is planar and forms dimers via strong hydrogen bonds .

Chemical Reactions Analysis

The reactivity of triazine derivatives has been explored in the context of forming cocrystals and engaging in hydrogen and halogen bonding. In one study, 6-chlorouracil and its derivatives were cocrystallized with various triazine and pyrimidine derivatives, leading to the formation of solvent-inclusive cocrystals with extensive hydrogen bonding networks . Another study synthesized new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one, which underwent further reactions to yield compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structure and bonding interactions. The presence of chlorine substituents and the ability to form hydrogen and halogen bonds significantly influence the crystal packing and stability of these compounds. For instance, the solvent molecules in the cocrystals contribute to the stabilization of the crystal packing through intermolecular interactions . The dynamic behavior of these compounds, such as restricted rotation about the amino-triazine bond, has also been characterized using spectroscopic studies .

科学研究应用

可见光诱导反应

已开发出一种有效的方法来合成 1,2,4-三嗪-3,5(2H, 4H)-二酮的 6-氧烷基化衍生物,使用可见光诱导的交叉脱氢偶联反应。该过程采用 2-叔丁基蒽醌作为光催化剂,空气作为氧化剂,展示了其在制备生物活性分子中间体中的用途 (Tan 等,2022 年).

结构重新分配

研究纠正了先前报道的结构,表明 6-氨基-1,2,4-三嗪-3,5-(2H,4H)二酮与某些化学物质的反应产生 5-羟基-1,2,4-三唑-3-羧酸,而不是以前认为的 6-羟基衍生物 (Schuan 等,1979 年).

分子结构与合成

1,2,4-三嗪-3,5(2H,4H)-二酮的各种苄基衍生物的合成和表征取得了重大进展,从而改进了这些化合物的方法和有效生产 (Hwang 等,2017 年).

基于氢键的合成基序

6-氯尿嘧啶及其衍生物与各种三嗪和嘧啶衍生物共结晶的研究扩展了对晶体形成中氢键和卤键的理解,提供了对分子相互作用的见解 (Gerhardt 和 Egert,2015 年).

新型杀菌聚合物

通过将三嗪-二酮部分化学连接到商业聚苯乙烯上,创造了一种新型杀菌聚合物,展示了其对金黄色葡萄球菌等细菌的有效性 (Sun 等,1996 年).

合成与抗菌评价

已合成并评估了具有特定药效团的 6-氮杂嘧啶化合物,展示了其在抗菌应用中的潜力 (Huang 和 Lee,2011 年).

属性

IUPAC Name |

6-chloro-2H-1,2,4-triazine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUKVVDKNFETLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482954 |

Source

|

| Record name | CTK3C4642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione | |

CAS RN |

873-44-9 |

Source

|

| Record name | CTK3C4642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)